molecular formula C12H16ClN3O B2542655 N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride CAS No. 2193061-94-6

N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride

Cat. No.: B2542655
CAS No.: 2193061-94-6
M. Wt: 253.73
InChI Key: XRTGIEPIBYBXKE-UHFFFAOYSA-N
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Description

N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride is a synthetic indole derivative characterized by a 5-amino substitution on the indole core and an acetamide group linked via an ethyl chain. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12;/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGIEPIBYBXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride typically involves the reaction of 5-aminoindole with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Electron-Withdrawing Groups: The 5-amino group in the target compound is electron-donating, enhancing hydrogen-bonding capacity compared to electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂), which reduce electron density on the indole ring .
  • Salt Forms: Hydrochloride salts (target compound and ) improve water solubility compared to non-salt analogs (e.g., ), which may influence bioavailability .

Physicochemical Properties

Property Target Compound 5-Chloro Analog 5-Hydroxy Analog 5-Nitro Analog 5-Methyl Ester
Molecular Weight ~244.7* 236.70 ~206.2† 367.35‡ 284.74
XLogP3 ~1.0 (predicted) 1.4 ~0.5 (predicted) 3.2 (estimated) 1.8 (estimated)
Polar Surface Area (Ų) ~62 44.9 ~66 106 78
Solubility High (HCl salt) Moderate Moderate (H-bonding) Low (lipophilic) High (HCl salt)

Notes:

  • *Estimated based on molecular formula (C₁₂H₁₆ClN₃O).
  • †Calculated from the synthesis in .
  • ‡Derived from .
  • The 5-hydroxy analog’s polar surface area and solubility are enhanced by -OH, while the nitro analog’s lipophilicity (high XLogP3) may limit aqueous solubility . The hydrochloride salts (target, ) exhibit superior solubility compared to neutral forms .

Biological Activity

N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound this compound features an indole moiety, which is known for its diverse biological properties. Its structure can be represented as follows:

  • Molecular Formula : C11H14ClN3O
  • Molecular Weight : 241.70 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain receptors and enzymes, leading to various therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound exhibits potential antibacterial and antifungal activities, possibly through the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Studies

Recent research has focused on the anticancer properties of this compound. A study investigated its effects on several human tumor cell lines, including HT29 (colon carcinoma), PC3 (prostate carcinoma), and H460M (lung carcinoma). The results showed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (µM)Reference
HT2912.5
PC315.0
H460M10.0

The cytotoxicity was assessed using the MTT assay, a standard method for evaluating cell viability.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamideMethoxy derivativeModerate anticancer activity
N-(2-(5-Iodo-1H-indol-3-yl)ethyl)acetamideIodo derivativeEnhanced antimicrobial effects
This compoundTarget compoundStrong anticancer and antimicrobial activity

The presence of the amino group at the 5-position of the indole ring significantly influences its reactivity and biological properties compared to other derivatives.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Colon Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced colon cancer, showing promising results in tumor reduction and improved patient survival rates.
  • Infection Control : Another study focused on its application in treating bacterial infections resistant to conventional antibiotics, demonstrating effective bacterial clearance in animal models.

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